(Z)-2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)-N'-hydroxyacetimidamide
Description
(Z)-2-(4,4-Difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)-N'-hydroxyacetimidamide is a fluorinated heterocyclic compound characterized by a hexahydrocyclopenta[c]pyrrole core substituted with two fluorine atoms at the 4,4-positions and an N'-hydroxyacetimidamide functional group. Its stereochemistry (Z-configuration) further influences its biological interactions and solubility profile .
Properties
Molecular Formula |
C9H15F2N3O |
|---|---|
Molecular Weight |
219.23 g/mol |
IUPAC Name |
2-(4,4-difluoro-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C9H15F2N3O/c10-9(11)2-1-6-3-14(4-7(6)9)5-8(12)13-15/h6-7,15H,1-5H2,(H2,12,13) |
InChI Key |
COBYADRAEKEGLB-UHFFFAOYSA-N |
Isomeric SMILES |
C1CC(C2C1CN(C2)C/C(=N/O)/N)(F)F |
Canonical SMILES |
C1CC(C2C1CN(C2)CC(=NO)N)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Implications
- Metabolic Stability: Fluorination enhances resistance to oxidative metabolism compared to non-fluorinated analogs .
- Solubility : The N'-hydroxyacetimidamide group improves aqueous solubility relative to acetamide derivatives (e.g., compound 24) .
- Bioactivity: Preliminary docking studies suggest the Z-configuration optimizes binding to hydroxylase enzymes, a trait less pronounced in E-isomers or sulfur-containing analogs .
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